(5-Methoxy-3-methyl-1-benzothiophen-2-yl)-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone
Description
(5-Methoxy-3-methyl-1-benzothiophen-2-yl)-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone is a complex organic compound that features a benzothiophene core, an oxadiazole ring, and a piperidine moiety
Properties
IUPAC Name |
(5-methoxy-3-methyl-1-benzothiophen-2-yl)-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-11-13-9-12(23-2)6-7-15(13)25-16(11)18(22)21-8-4-3-5-14(21)17-19-10-24-20-17/h6-7,9-10,14H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEXNOFHKSJKDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)OC)C(=O)N3CCCCC3C4=NOC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-3-methyl-1-benzothiophen-2-yl)-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone typically involves multi-step organic synthesis. The process begins with the preparation of the benzothiophene core, followed by the introduction of the methoxy and methyl groups. The oxadiazole ring is then synthesized and attached to the benzothiophene core. Finally, the piperidine moiety is introduced through a series of coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-3-methyl-1-benzothiophen-2-yl)-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functionalities depending on the nucleophile or electrophile used.
Scientific Research Applications
(5-Methoxy-3-methyl-1-benzothiophen-2-yl)-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5-Methoxy-3-methyl-1-benzothiophen-2-yl)-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives, oxadiazole-containing compounds, and piperidine-based molecules. Examples include:
Benzothiophene derivatives: Compounds with similar core structures but different substituents.
Oxadiazole-containing compounds: Molecules featuring the oxadiazole ring with various functional groups.
Piperidine-based molecules: Compounds with the piperidine moiety and different attached groups.
Uniqueness
The uniqueness of (5-Methoxy-3-methyl-1-benzothiophen-2-yl)-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone lies in its combination of these three distinct structural elements, which confer specific chemical and biological properties not found in simpler analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
